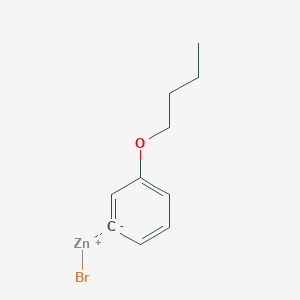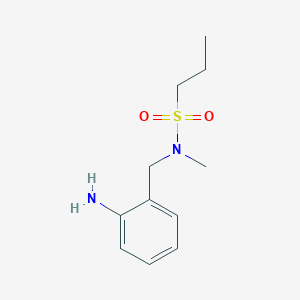![molecular formula C8H13ClF3N B14889029 (3aS,6aS)-3a-(Trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B14889029.png)
(3aS,6aS)-3a-(Trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(3aS,6aS)-3a-(trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride is a synthetic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which significantly influences its reactivity and applications. It is used in various fields, including chemistry, biology, and medicine, due to its distinctive characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Rel-(3aS,6aS)-3a-(trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride typically involves the hydrogenation of 1,2-dicyanocyclo-1-pentene . This process can be catalyzed by various catalysts, including Raney nickel and copper chromite, under high-pressure and high-temperature conditions . Another method involves the Dieckmann cyclization of diethyl or dimethyl adipate, followed by cyanohydrin formation and reduction of an intermediate cyclic amide or imide .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation processes using robust catalysts to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions helps in achieving efficient production while minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(3aS,6aS)-3a-(trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced using strong reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of trifluoromethyl ketones, while substitution reactions can yield various trifluoromethyl-substituted derivatives .
Applications De Recherche Scientifique
Rel-(3aS,6aS)-3a-(trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride has numerous applications in scientific research:
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of Rel-(3aS,6aS)-3a-(trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to certain enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylated Aromatic Compounds: These compounds also contain the trifluoromethyl group and exhibit similar reactivity.
Trifluoromethylketones: Known for their use in organic synthesis and medicinal chemistry.
Trifluoromethylated Alkanes: These compounds are used in various industrial applications due to their stability and reactivity.
Uniqueness
Rel-(3aS,6aS)-3a-(trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride is unique due to its specific ring structure and the presence of the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C8H13ClF3N |
|---|---|
Poids moléculaire |
215.64 g/mol |
Nom IUPAC |
(3aS,6aS)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;hydrochloride |
InChI |
InChI=1S/C8H12F3N.ClH/c9-8(10,11)7-3-1-2-6(7)4-12-5-7;/h6,12H,1-5H2;1H/t6-,7-;/m1./s1 |
Clé InChI |
PASQNUWYVXKKRW-ZJLYAJKPSA-N |
SMILES isomérique |
C1C[C@@H]2CNC[C@@]2(C1)C(F)(F)F.Cl |
SMILES canonique |
C1CC2CNCC2(C1)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


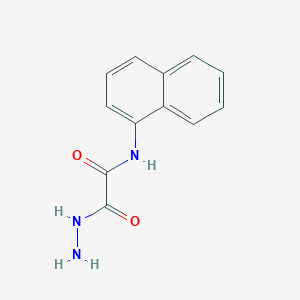

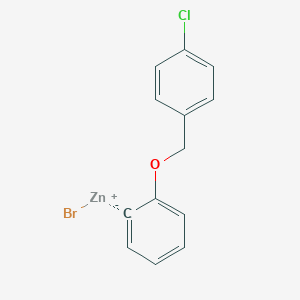
![2,3-Dimethoxy-6-[5-(2-methyl-thiazol-4-yl)-pyrimidin-4-yl]-phenol](/img/structure/B14888960.png)
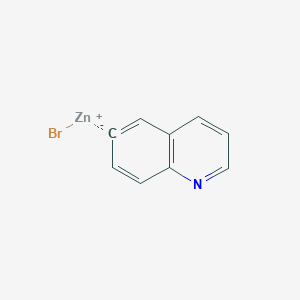
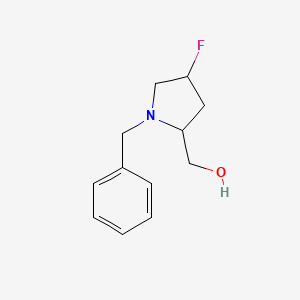
![2-methyl-2-[4-[(E)-2-phenylethenyl]phenoxy]propanamide](/img/structure/B14888968.png)
![2-(((3aS,4R,6S,6aR)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B14888974.png)

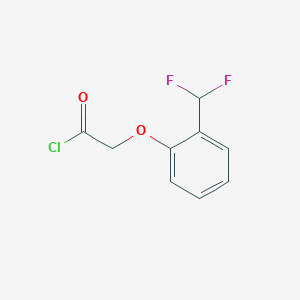
![(1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid (Oseltamivir Impurity pound(c)](/img/structure/B14888994.png)
![3-Bromoimidazo[1,2-a]pyrazin-2-ol](/img/structure/B14889004.png)
